Cas no 956-02-5 (4'-Chlorochalcone)

4'-Chlorochalcone structure
4'-Chlorochalcone structure
Product Name:4'-Chlorochalcone
N.o CAS:956-02-5
MF:C15H11ClO
MW:242.700243234634
CID:40405
PubChem ID:5377008
Update Time:2024-10-25

4'-Chlorochalcone Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
    • BENZILIDENE-4-CHLOROACETOPHENONE
    • (E)-1-(4-CHLOROPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • 1-(4-CHLOROPHENYL)-3-PHENYL-2-PROPEN-1-ONE
    • 4'-CHLOROCHALCONE: Benzylidene(4-chloroacetophenone) Ketone, p-chlorophenyl styryl
    • 4'-Chlorochalcone
    • 2-Benzal-4'-chloroacetophenone
    • 2-Benzylidene-4'-chloroacetophenone
    • (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
    • Chalcone, 4'-chloro-
    • 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-
    • Ketone, p-chlorophenyl styryl
    • Benzylidene p-chloroacetophenone
    • 4'-Chlorchalkon
    • (E)-4'-Chlorochalcone
    • HIINIOLNGCQCSM-IZZDOVSWSA-N
    • SBB055391
    • BBL003612
    • 4345AF
    • STK868560
    • RSC004702
    • Propenone, 1-(4-chlorophenyl)
    • 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4′-chloro- (6CI, 7CI, 8CI)
    • 1-(4-Chlorophenyl)-3-phenyl-2-propylene-1-ketone
    • 4-Chlorophenyl styryl ketone
    • 4′-Chlorochalcone
    • NSC 39788
    • p-Chlorophenyl styryl ketone
    • 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-, (2E)-
    • DTXSID301313946
    • 22966-22-9
    • AKOS001483156
    • (2E)-1-(4-Chlorophenyl)-3-phenyl-2-propene-1-one
    • MFCD00016343
    • (E)-1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one
    • 956-02-5
    • LS-14366
    • trans-4a(2)-Chlorochalcone
    • CS-0116756
    • N10378
    • Z46033266
    • CHEMBL227561
    • Propenone, 1-(4-chlorophenyl)-3-phenyl-
    • EN300-222020
    • SCHEMBL196424
    • 3N-001
    • MDL: MFCD00016343
    • Inchi: 1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
    • Chave InChI: HIINIOLNGCQCSM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(Cl)=CC=1)C=CC1C=CC=CC=1
    • BRN: 642281

Propriedades Computadas

  • Massa Exacta: 242.05000
  • Massa monoisotópica: 242.05
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 271
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 1
  • Carga de Superfície: 0
  • XLogP3: 3.7
  • Superfície polar topológica: 17.1

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.202 g/cm3
  • Ponto de Fusão: 95.0 and le 99.0 deg-C
  • Ponto de ebulição: 386.8 °C at 760 mmHg
  • Ponto de Flash: 212 °C
  • Índice de Refracção: 1.632
  • PSA: 17.07000
  • LogP: 4.23610
  • λmax: 310(EtOH)(lit.)
  • Solubilidade: 未确定

4'-Chlorochalcone Informações de segurança

4'-Chlorochalcone Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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4'-Chlorochalcone Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 - 24 h, 25 °C
Referência
Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship Study
Shrestha, Aarajana; Shrestha, Aastha; Park, Pil-Hoon; Lee, Eung-Seok, Bulletin of the Korean Chemical Society, 2019, 40(7), 729-734

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  30 - 60 min, rt
Referência
Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives
Amato-Ocampo, Jonna; Carrillo, Rina; Kae, Helmut; Ashburn, Bradley O., International Journal of Pharmacy and Pharmaceutical Research, 2018, 13(3), 112-119

Método de produção 3

Condições de reacção
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ;  30 min, 55 °C
Referência
Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz, Phosphorus, 2013, 188(12), 1778-1791

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ;  10 h, 100 °C
Referência
Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light
Li, Peifeng; Xiao, Gang ; Zhao, Yilin; Su, Haijia, ACS Catalysis, 2020, 10(6), 3640-3649

Método de produção 5

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ;  3 - 4 h, rt
Referência
Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition
Ceylan, Mustafa; Gezegen, Hayreddin, Turkish Journal of Chemistry, 2008, 32(1), 55-61

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 - 30 s, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Microwave induced synthesis and antifungal activities of some chloro/bromo substituted chalcones
Yadav, Khushbu; Sharma, Abha; Srivastava, J. N., International Journal of Green and Herbal Chemistry, 2012, 1(3), 264-270

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  heated; 15 s, heated
Referência
Microwave assisted synthesis and antibacterial activity of chalcone derivatives
Yadav, Khushbu; Sharma, Abha; Srivastava, J. N., Asian Journal of Chemistry, 2012, 24(12), 5779-5781

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt; overnight, rt
Referência
A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols
Senguttuvan, S.; Nagarajan, Samuthira, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
Referência
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Método de produção 10

Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide ;  4 h, 30 °C
Referência
Ionic liquid catalyzed solvent-free synthesis of chalcone and its derivatives under mild conditions
Zhao, Qiu; Wang, Gang; Liao, Fuxia; Sha, Yifan; Xu, Fei; et al, Chinese Journal of Chemical Engineering, 2021, 33, 160-166

Método de produção 11

Condições de reacção
1.1 Catalysts: Graphene (oxide) ;  4 h, rt
Referência
Graphene based material as a base catalyst for solvent free Aldol condensation and Knoevenagel reaction at room temperature
Islam, Sk Manirul; Roy, Anupam Singha; Dey, Ram Chandra; Paul, Sumantra, Journal of Molecular Catalysis A: Chemical, 2014, 394, 66-73

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
Referência
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  90 s
Referência
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Khatun, Sheauly; Khan, M. Z. H.; Khatun, Khodeza; Sattar, M. A., Journal of Engineering (New York, 2013, 429785,

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; 6 h, rt
Referência
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Yu, Wenquan; Goddard, Cally; Clearfield, Elizabeth; Mills, Courtney; Xiao, Tong; et al, Journal of Medicinal Chemistry, 2011, 54(16), 5660-5670

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 2 - 3 h, 25 °C; overnight, cooled
Referência
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Bardia, Rahul; Rao, J. T., Asian Journal of Chemistry, 2004, 16(2), 1194-1196

Método de produção 16

Condições de reacção
1.1 Catalysts: Alumina ,  Potassium fluoride Solvents: Ethanol ;  25 min
Referência
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Método de produção 17

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, 35 °C
Referência
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Método de produção 18

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
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Método de produção 19

Condições de reacção
1.1 Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
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Zhang, Dawei; Ren, Lu; Liu, Ailing; Zhang, Yumin; Lv, Yang; et al, Research on Chemical Intermediates, 2022, 48(3), 983-1001

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 -
Referência
Tandem addition of α-lithiomethanephosphonate to nitriles. N-Acylation: a convenient route to enamine phosphonates
Lee, Kilsung; Oh, Dong Young, Bulletin of the Korean Chemical Society, 1990, 11(6), 473-4

4'-Chlorochalcone Raw materials

4'-Chlorochalcone Preparation Products

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